molecular formula C4H5ClF2N2 B1531549 4-(difluoromethyl)-1H-imidazole hydrochloride CAS No. 499214-79-8

4-(difluoromethyl)-1H-imidazole hydrochloride

Cat. No.: B1531549
CAS No.: 499214-79-8
M. Wt: 154.54 g/mol
InChI Key: ORPCSBKMGPHVLL-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-1H-imidazole hydrochloride is a chemical compound characterized by the presence of a difluoromethyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(difluoromethyl)-1H-imidazole hydrochloride typically involves the following steps:

  • Difluoromethylation: The imidazole ring is subjected to a difluoromethylation reaction, where a difluoromethyl group is introduced.

  • Hydrochloride Formation: The difluoromethylated imidazole is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)-1H-imidazole hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidation products.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions can occur at different positions on the imidazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized imidazole derivatives, reduced imidazole derivatives, and substituted imidazole compounds.

Scientific Research Applications

4-(Difluoromethyl)-1H-imidazole hydrochloride has several scientific research applications:

  • Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of new drugs with potential therapeutic effects.

  • Biology: It is utilized in biological studies to understand the interactions of difluoromethylated compounds with biological targets.

  • Industry: The compound finds applications in the production of agrochemicals and materials science, where its unique properties are advantageous.

Mechanism of Action

4-(Difluoromethyl)-1H-imidazole hydrochloride is compared with other similar compounds, such as 4-(difluoromethyl)pyrazole and 4-(difluoromethyl)benzonitrile. These compounds share the difluoromethyl group but differ in their core structures, leading to variations in their chemical properties and applications.

Comparison with Similar Compounds

  • 4-(Difluoromethyl)pyrazole

  • 4-(Difluoromethyl)benzonitrile

Properties

IUPAC Name

5-(difluoromethyl)-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2N2.ClH/c5-4(6)3-1-7-2-8-3;/h1-2,4H,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPCSBKMGPHVLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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